AC-P-Amino-phe-ome

Description

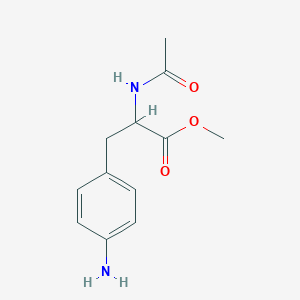

AC-P-Amino-phe-ome, also known as N-acetyl-L-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an acetyl group at the N-terminus and a methyl ester group at the C-terminus. It is commonly used in peptide synthesis and serves as a model system for studying β-sheet structures in the gas phase .

Properties

IUPAC Name |

methyl 2-acetamido-3-(4-aminophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLMVHBZCGJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-P-Amino-phe-ome typically involves the protection of the amino and carboxyl groups of phenylalanine. One common method is to treat phenylalanine methyl ester with acetic anhydride in the presence of triethylamine, resulting in the formation of N-acetyl-L-phenylalanine methyl ester . This reaction is carried out under mild conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of protective groups and selective deprotection steps is crucial in maintaining the integrity of the compound during large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

AC-P-Amino-phe-ome undergoes various chemical reactions, including:

Oxidation: The phenylalanine moiety can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Acyl chlorides and anhydrides are used for acyl substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and reduced esters.

Substitution: Formation of various acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

AC-P-Amino-phe-ome is a crucial building block in the synthesis of peptide-based drugs. Its structural properties allow it to mimic natural amino acids, facilitating the creation of targeted therapies, particularly analgesics and anti-inflammatory medications.

Case Study: Peptide-Based Analgesics

Research has demonstrated that incorporating this compound into peptide structures can enhance their efficacy and stability. For instance, studies have shown improved analgesic effects when using modified peptides containing this compound compared to their unmodified counterparts .

Biochemical Research

Investigating Neurotransmitter Function

This compound is extensively used in studies examining neurotransmitter functions and mechanisms underlying neurological disorders. Its ability to interact with various receptors makes it valuable for understanding conditions like depression and anxiety.

Case Study: Neurological Disorder Mechanisms

A study published in PubMed explored the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that modifications using this compound could alter neurotransmitter dynamics, providing insights into potential therapeutic strategies for treating neurological disorders .

Protein Engineering

Enhancing Protein Stability and Activity

In protein engineering, this compound is employed to modify proteins, thereby enhancing their stability and activity. This application is particularly important in biotechnological processes where enzyme efficiency is critical.

Case Study: Enzyme Modification

Research has shown that introducing this compound into enzyme structures can lead to increased catalytic efficiency. For example, a study on papain demonstrated that acylation with peptides containing this amino acid derivative significantly improved enzyme activity under various conditions .

Diagnostic Tools

Development of Diagnostic Assays

this compound plays a role in creating diagnostic assays targeting amino acid metabolism. These assays are essential for detecting metabolic disorders, allowing for early diagnosis and treatment.

Case Study: Metabolic Disorder Detection

A recent study highlighted the use of this compound in developing assays for phenylketonuria (PKU), a metabolic disorder caused by the accumulation of phenylalanine. The assay developed showed high sensitivity and specificity for detecting elevated levels of this amino acid in patient samples .

Academic Research

Educational Applications

In academic settings, this compound serves as a valuable reagent for teaching purposes and experimental setups to illustrate amino acid properties and reactions.

Case Study: Laboratory Teaching

Several institutions have integrated this compound into their biochemistry curricula to demonstrate peptide synthesis and amino acid reactivity. Feedback from educators indicates that students gain a deeper understanding of protein chemistry through hands-on experiments involving this compound .

Data Tables

Mechanism of Action

The mechanism of action of AC-P-Amino-phe-ome involves its interaction with specific enzymes and receptors. For example, as a substrate for pepsin, it binds to the active site of the enzyme, where the peptide bond is hydrolyzed. The presence of the acetyl and methyl ester groups influences the binding affinity and specificity of the compound . The molecular targets and pathways involved include the catalytic sites of proteases and other enzymes that recognize the phenylalanine residue .

Comparison with Similar Compounds

Similar Compounds

- N-acetyl-L-tyrosine methyl ester

- N-acetyl-L-tryptophan methyl ester

- N-acetyl-L-leucine methyl ester

Uniqueness

AC-P-Amino-phe-ome is unique due to its specific structural features, such as the acetyl and methyl ester groups, which influence its reactivity and interaction with enzymes. Compared to other similar compounds, it exhibits distinct properties in terms of solubility, stability, and enzymatic activity .

Biological Activity

AC-P-Amino-phe-ome, a derivative of p-acetyl phenylalanine (pAcPhe), has garnered attention in recent research due to its unique biological properties and potential applications in various fields, including medicinal chemistry and protein engineering. This article explores the compound's biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

This compound is characterized by its ketone-bearing side chain, which plays a crucial role in its reactivity and interactions with biological systems. The incorporation of pAcPhe into proteins allows for site-specific modifications that can enhance the functionality of biomolecules.

The biological activity of this compound is primarily attributed to its ability to participate in specific biochemical interactions. Notably, the ketone group can undergo chemoselective reactions, which have been utilized in spin-labeling techniques for studying protein dynamics. The incorporation of pAcPhe into proteins enables researchers to label proteins at specific sites, facilitating the study of their structural and functional properties through techniques such as electron paramagnetic resonance (EPR) spectroscopy .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound and related compounds. The following table summarizes key findings regarding the IC50 values for various derivatives:

| Compound | IC50 (mM) | Biological Activity Description |

|---|---|---|

| EACA | 0.2 | Antifibrinolytic activity |

| H-EACA-NLeu-OH | <0.02 | Strong plasmin inhibitor |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | Significant amidolytic activity |

| H-EACA-L-Phe-OH | 0.16 | Moderate antifibrinolytic activity |

These findings indicate that modifications to the structure of pAcPhe can significantly alter its biological activity, particularly in relation to fibrinolytic processes .

Case Studies

Case Study 1: Protein Labeling Techniques

In a study examining the genetic incorporation of pAcPhe into recombinant proteins, researchers demonstrated that using an orthogonal tRNA/aaRS pair could achieve high levels of incorporation efficiency. This approach allows for precise labeling of proteins at desired sites, which is essential for understanding protein interactions and dynamics .

Case Study 2: Antifibrinolytic Activity

Another study focused on the antifibrinolytic properties of this compound derivatives showed promising results in inhibiting plasmin activity. This inhibition is crucial in therapeutic contexts where preventing excessive fibrinolysis is necessary, such as in certain bleeding disorders .

Research Findings

Research has indicated that N-methylation of amino acids, including derivatives like this compound, can enhance their solubility and bioavailability. This modification often leads to improved pharmacokinetic profiles, making these compounds more suitable for therapeutic applications .

Additionally, studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of these compounds. Variations in side chains and functional groups can lead to significant differences in biological activity, emphasizing the need for careful design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.